molecular formula C11H11NO2 B13865601 2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile

2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile

Cat. No.: B13865601
M. Wt: 189.21 g/mol
InChI Key: HJJHYBZKVAXCCR-UHFFFAOYSA-N
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Description

2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile typically involves the reaction of methyl 4-hydroxy-3-methoxybenzoate with methyl bromoacetate in the presence of potassium carbonate as a base. The reaction is carried out in acetone at 65°C for 24 hours. After the reaction, the product is extracted with ethyl acetate and purified by crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-methyl-4-(2-oxoethyl)benzonitrile is unique due to the presence of both a nitrile group and a methoxy group on the benzene ring, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-methoxy-3-methyl-4-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-8-9(5-6-13)3-4-10(7-12)11(8)14-2/h3-4,6H,5H2,1-2H3

InChI Key

HJJHYBZKVAXCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1OC)C#N)CC=O

Origin of Product

United States

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